molecular formula C24H25N3O3 B2935364 N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-50-2

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2935364
CAS No.: 872861-50-2
M. Wt: 403.482
InChI Key: WJGLEJSLXUENTD-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a structurally complex indole-derived acetamide featuring a 2-methylphenyl group, a 2-oxoacetamide linker, and a 1-(2-oxo-2-piperidin-1-ylethyl) substituent on the indole ring (Figure 1). This compound belongs to a broader class of indol-3-yl acetamides, which are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The piperidine moiety in the side chain may enhance metabolic stability and influence binding affinity to biological targets, such as tubulin or kinases .

Properties

IUPAC Name

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-9-3-5-11-20(17)25-24(30)23(29)19-15-27(21-12-6-4-10-18(19)21)16-22(28)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGLEJSLXUENTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

Key Features:

  • Contains a methylphenyl group, contributing to its lipophilicity.
  • Features a piperidine moiety, which is often associated with various pharmacological effects.
  • The presence of an indole structure may enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptor sites, influencing signal transduction pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, a derivative was tested against the MDA-MB-231 breast cancer cell line, demonstrating a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment .

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal properties. Research indicates that similar piperidine derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

Substituent Effect on Activity
Methyl group on phenylEnhances lipophilicity and bioavailability
Piperidine ringInfluences receptor binding affinity
Indole structurePotentially increases interaction with biological targets

Study 1: Antitumor Effects

In vivo studies using xenograft models demonstrated that treatment with N-(2-methylphenyl)-2-oxo derivatives resulted in significant tumor size reduction compared to controls . These findings suggest that the compound may be a promising candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Properties

A series of piperidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications on the piperidine ring could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria . The MIC values suggest that fine-tuning these substituents could lead to more potent compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Indole Substituent Acetamide Side Chain Key Functional Groups Biological Activity Reference
Target Compound 1-(2-oxo-2-piperidin-1-ylethyl) N-(2-methylphenyl) Piperidine, 2-oxoacetamide Under investigation (putative tubulin inhibition) N/A
D-24851 1-(4-chlorobenzyl) N-pyridin-4-yl Chlorobenzyl, pyridine Tubulin inhibitor (IC₅₀ = 2.91 ± 0.38 μM)
Compound 3g 1-(4-chlorobenzoyl)-5-methoxy-2-methyl N-(2,6-dichlorophenyl) Chlorobenzoyl, methoxy Anti-inflammatory (IC₅₀ = 4.14 ± 0.25 μM)
Compound 2 () 2-oxoindoline core N-phenethyl Hydroxy, oxoindoline Antimicrobial (MIC = 8–32 μg/mL)
NZ-65 2-phenyl-1H-indol-3-yl Trifluoromethyl, triazole Fluorophenyl, triazole AUTAC-based protein degradation
  • Piperidine vs. Piperidines often improve bioavailability compared to bulkier aromatic substituents .
  • 2-Oxoacetamide Linker : This moiety is conserved across analogues (e.g., D-24851, 3g) and is critical for hydrogen bonding with targets like tubulin’s colchicine site .

Physicochemical Properties

Property Target Compound* D-24851 Compound 3g
Molecular Weight ~425 g/mol 408.3 g/mol ~450 g/mol
logP (Predicted) 2.1–2.5 3.8 4.2
Solubility Moderate (DMSO) Low (aqueous) Low (aqueous)

*Estimated based on structural similarity. Piperidine may lower logP compared to aromatic substituents, improving solubility .

Challenges and Opportunities

  • Metabolic Stability : Piperidine may reduce hepatic clearance compared to D-24851’s chlorobenzyl group, but in vivo studies are needed .
  • Selectivity : The absence of electron-withdrawing groups (e.g., chloro in D-24851) might reduce off-target effects but require activity optimization .

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